(5-Methoxy-4-methylpyridin-3-yl)methanamine
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Overview
Description
(5-Methoxy-4-methylpyridin-3-yl)methanamine is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is characterized by a pyridine ring substituted with a methoxy group at the 5-position, a methyl group at the 4-position, and a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-4-methylpyridin-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxypyridine, methyl iodide, and methanol.
Methoxylation: The 3-hydroxypyridine is first methylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the methoxy group at the 5-position.
Methylation: The resulting 5-methoxypyridine is then subjected to a Friedel-Crafts alkylation reaction with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the methyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-4-methylpyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the methanamine group to a primary amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(5-Methoxy-4-methylpyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Methoxy-4-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxy-3-methylpyridin-2-yl)methanamine
- (5-Methoxy-4-ethylpyridin-3-yl)methanamine
- (5-Methoxy-4-methylpyridin-2-yl)methanamine
Uniqueness
(5-Methoxy-4-methylpyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(5-methoxy-4-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H12N2O/c1-6-7(3-9)4-10-5-8(6)11-2/h4-5H,3,9H2,1-2H3 |
InChI Key |
SHAXXPXDIQSSSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1CN)OC |
Origin of Product |
United States |
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